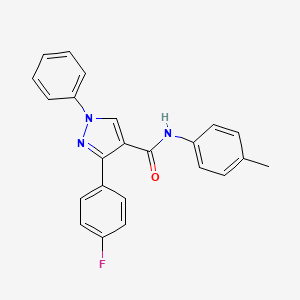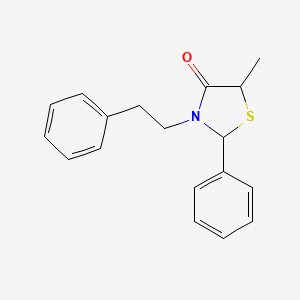
3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as CNMT, is a compound with potential applications in scientific research. It belongs to the thiazolidinone family of compounds, which have been found to possess various biological activities. CNMT has been synthesized using different methods, and its mechanism of action is not yet fully understood. However, recent studies have shown that it has promising biochemical and physiological effects, making it a potential candidate for further research.
作用機序
The mechanism of action of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, recent studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been shown to activate certain signaling pathways involved in apoptosis and cell growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, this compound has been found to reduce the levels of glucose and insulin resistance in diabetic rats.
実験室実験の利点と制限
3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It has been shown to be stable and soluble in water, making it easy to handle. It also has a low toxicity profile, making it safe for use in cell culture and animal studies. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its use in certain experiments.
将来の方向性
The potential applications of 3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one in scientific research are vast. Some future directions for research include:
1. Investigating the mechanism of action of this compound in more detail.
2. Studying the effects of this compound on different types of cancer cells.
3. Investigating the potential use of this compound in the treatment of diabetes.
4. Studying the effects of this compound on different signaling pathways involved in inflammation and oxidative stress.
5. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
6. Studying the effects of this compound on the gut microbiome.
7. Investigating the potential use of this compound in the treatment of infectious diseases.
Conclusion
In conclusion, this compound is a compound with potential applications in scientific research. It has been synthesized using different methods and has been found to possess various biological activities. Although its mechanism of action is not yet fully understood, recent studies have shown that it has promising biochemical and physiological effects. Its low toxicity profile and solubility in water make it a potential candidate for further research. Future research directions include investigating its mechanism of action in more detail and studying its potential use in the treatment of various diseases.
合成法
3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been synthesized using different methods, including the condensation of 1-naphthylamine with cyclohexanone followed by the reaction with thiourea and formaldehyde. Another method involves the reaction of 1-naphthylamine with cyclohexanone and chloroacetic acid, followed by the reaction with thiourea and formaldehyde. The yield of this compound using these methods ranges from 50% to 80%.
科学的研究の応用
3-cyclohexyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biological activities, making it a potential candidate for scientific research. It has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have potential applications in the treatment of diabetes, as it has been shown to increase insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
(5E)-3-cyclohexyl-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c22-19-18(24-20(23)21(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h4-9,12-13,16H,1-3,10-11H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVWUQFEAXNTR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4942752.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4942755.png)

![4-[(1-methyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B4942762.png)
![3-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4942769.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4942785.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4942788.png)

![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4942832.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)
![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
![1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4942852.png)